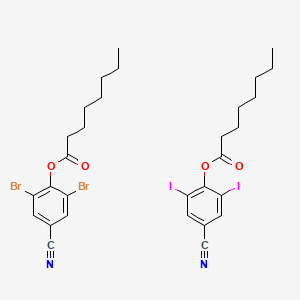
4-chloro-6-methyl-1-N,3-N-bis(2-methylpropyl)benzene-1,3-disulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-6-methyl-1-N,3-N-bis(2-methylpropyl)benzene-1,3-disulfonamide is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of chloro, methyl, and sulfonamide groups attached to a benzene ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methyl-1-N,3-N-bis(2-methylpropyl)benzene-1,3-disulfonamide can be achieved through a multi-step process involving several key reactions:
Chlorination: Introduction of the chlorine atom to the benzene ring using chlorination with Cl₂/FeCl₃.
Friedel-Crafts Acylation: Introduction of the propyl group through Friedel-Crafts acylation with CH₃CH₂COCl/AlCl₃ followed by reduction with H₂/Pd.
Sulfonation: Introduction of the sulfonic acid group using sulfonation with SO₃/H₂SO₄.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
化学反应分析
Types of Reactions
4-chloro-6-methyl-1-N,3-N-bis(2-methylpropyl)benzene-1,3-disulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NBS in the presence of light or heat.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
科学研究应用
4-chloro-6-methyl-1-N,3-N-bis(2-methylpropyl)benzene-1,3-disulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-chloro-6-methyl-1-N,3-N-bis(2-methylpropyl)benzene-1,3-disulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-chloro-4-methylbenzene: A simpler benzene derivative with only chloro and methyl groups.
4-chloro-1-methylbenzene: Another benzene derivative with similar substituents but different positions.
Uniqueness
4-chloro-6-methyl-1-N,3-N-bis(2-methylpropyl)benzene-1,3-disulfonamide is unique due to the presence of both sulfonamide groups and the specific arrangement of substituents on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
属性
分子式 |
C15H25ClN2O4S2 |
|---|---|
分子量 |
397.0 g/mol |
IUPAC 名称 |
4-chloro-6-methyl-1-N,3-N-bis(2-methylpropyl)benzene-1,3-disulfonamide |
InChI |
InChI=1S/C15H25ClN2O4S2/c1-10(2)8-17-23(19,20)14-7-15(13(16)6-12(14)5)24(21,22)18-9-11(3)4/h6-7,10-11,17-18H,8-9H2,1-5H3 |
InChI 键 |
JVQFHRAWPRZWSG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC(C)C)S(=O)(=O)NCC(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


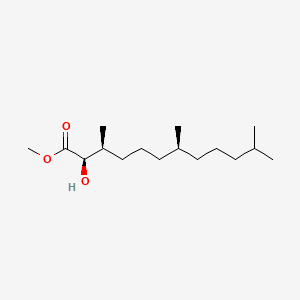
![4-[2-(4-Aminophenyl)ethenyl]-1-methylpyridin-1-ium chloride](/img/structure/B14337364.png)
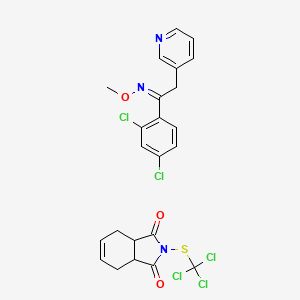

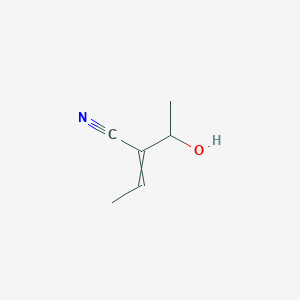
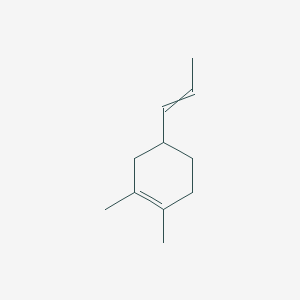
![2-[(Oxiran-2-yl)methoxy]ethyl [2-(ethenyloxy)ethyl]carbamate](/img/structure/B14337399.png)
![1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]-](/img/structure/B14337402.png)
![Nonyl 2-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate](/img/structure/B14337415.png)

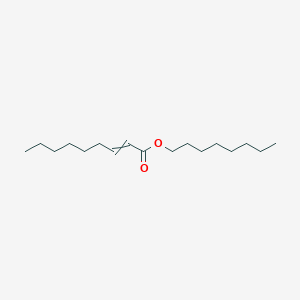

![{1-(1-Butoxyethoxy)-2-[(prop-2-yn-1-yl)oxy]ethyl}benzene](/img/structure/B14337446.png)
